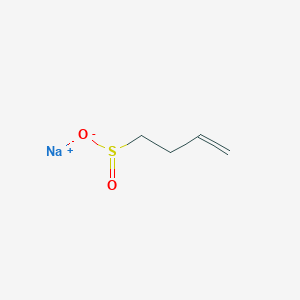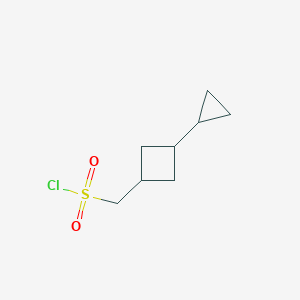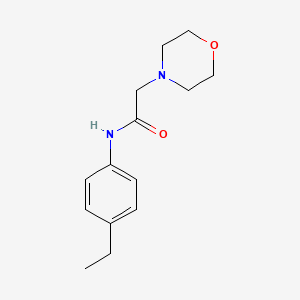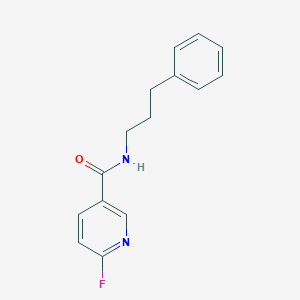
(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone, also known as DDNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDNP is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C. In
Aplicaciones Científicas De Investigación
Estrogen Receptor Modulation
Hydrazone derivatives, including 1,2-Bis(4-substituted phenyl)-2-methyl ethanone (2,4-dinitrophenyl)hydrazones, have been synthesized and evaluated for their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities. Compound 6, a diphenolic hydrazone, demonstrated a significant uterotrophic inhibition of 70%, indicating its potential role as an estrogen receptor modulator. Additionally, compound 20 exhibited cytotoxicity against MCF-7 and ZR-75-1 human malignant breast cell lines, suggesting its application in cancer research (Pandey et al., 2002).
Colorimetric Sensors
Novel hydrazones like 1-(2,4-dinitrophenyl)-2-((3-methylthiophen-2-yl)methylene)hydrazine (L1) and 1-(6-(2-(2,4-dinitrophenyl)hydrazono)ethyl)pyridine-2-yl)ethanone (L2) have been explored as colorimetric sensors for acetate ion detection. These compounds change color from yellow (L1) and orange-yellow (L2) to magenta upon interaction with acetate ion, due to H-bonding and proton transfer. Their antimicrobial activities have also been studied, demonstrating significant antifungal activity (Gupta et al., 2014).
Surface Analysis in Electrochemistry
Dinitrophenylhydrazine (DNPH) has been used to form hydrazone derivatives on surfaces like glassy carbon and pyrolytic graphite. This application is crucial in electrochemistry for analyzing carbonyl groups on surfaces. The resonance Raman active adducts of DNPH with carbonyl groups enhance the detection sensitivity, making this method valuable for surface analysis in various electrochemical applications (Fryling et al., 1995).
Antimicrobial and Anticancer Applications
Hydrazone derivatives synthesized from (2,4-dinitrophenyl) hydrazine have shown moderate antimicrobial activity against various bacteria and fungi. These compounds' interactions through the Imine bond formation indicate their potential in developing new antimicrobial agents. Furthermore, some of these compounds have also exhibited cytotoxic properties, suggesting their application in anticancer research (Sahib et al., 2022).
Liquid-Liquid Microextraction in Analytical Chemistry
Hydrazones formed with 2,4-dinitrophenylhydrazine have been used in liquid-liquid microextraction for the determination of carbonyl compounds. This method, involving the extraction of hydrazones with water-miscible organic solvents, is significant in analytical chemistry for detecting and analyzing various compounds (Gupta et al., 2009).
Propiedades
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6/c1-10(11-2-5-15-16(8-11)26-7-6-25-15)17-18-13-4-3-12(19(21)22)9-14(13)20(23)24/h2-5,8-9,18H,6-7H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFWZYJABGQURM-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)


![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)
![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)


![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)